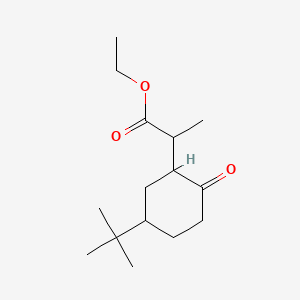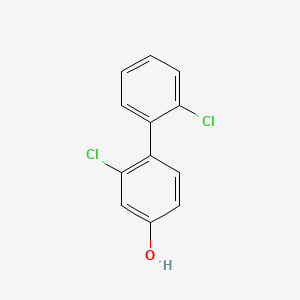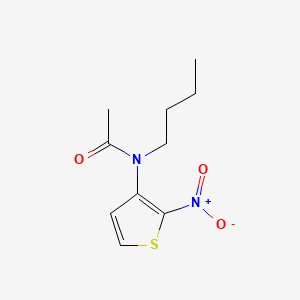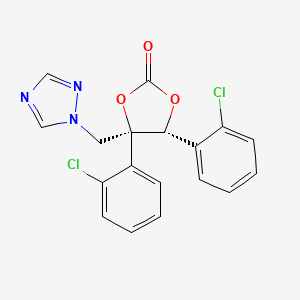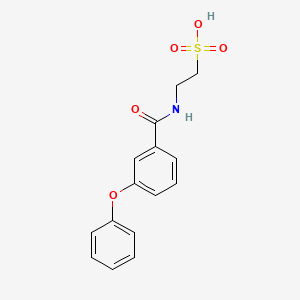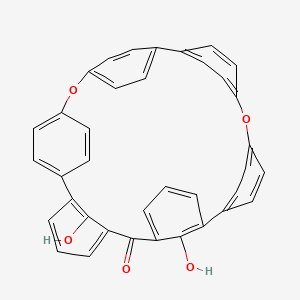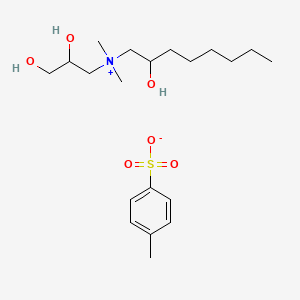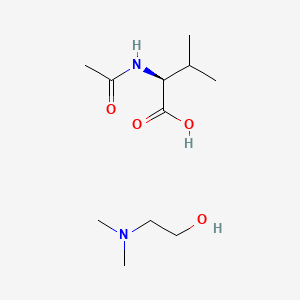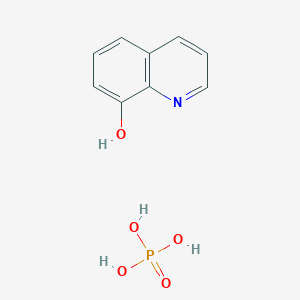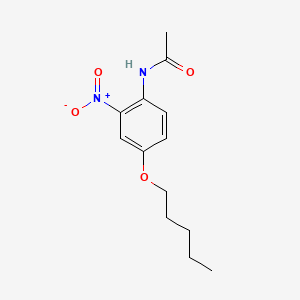
o-Hydroxyphenyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Hydroxyphenyl carbamate: is an organic compound with the molecular formula C7H7NO3. It is a derivative of carbamic acid where the hydroxyl group is ortho to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Phenyl Chloroformate: One common method involves the reaction of 4-(aminomethyl) phenol with phenyl chloroformate.
Carbamoylation: Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a phosgene-free flow-system.
Industrial Production Methods: Industrial production often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-Hydroxyphenyl carbamate can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of bases like lithium hydride are used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various O-substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Biology and Medicine:
- Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for treating Alzheimer’s disease .
Industry:
Mécanisme D'action
The mechanism of action of o-Hydroxyphenyl carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Comparaison Avec Des Composés Similaires
- Phenyl N-(o-carboxyphenyl)carbamate
- Phenyl N-(o-ethoxycarbonylphenyl)carbamate
Comparison:
- Chemical Stability: o-Hydroxyphenyl carbamate displays good chemical and proteolytic stability, similar to other carbamates .
- Biological Activity: It has unique enzyme inhibition properties, particularly against cholinesterases, which sets it apart from other carbamates .
- Industrial Use: Like other carbamates, it is widely used in agriculture and industry, but its specific applications in enzyme inhibition make it unique .
Propriétés
Numéro CAS |
35580-87-1 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2-hydroxyphenyl) carbamate |
InChI |
InChI=1S/C7H7NO3/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4,9H,(H2,8,10) |
Clé InChI |
BIHORWRPXKVBIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




